Product packaging for 4(3H)-Pyrimidinethione, 5-chloro-(Cat. No.:CAS No. 811450-24-5)

4(3H)-Pyrimidinethione, 5-chloro-

Cat. No.: B2937383
CAS No.: 811450-24-5
M. Wt: 146.59
InChI Key: QXKSCMNLROLRBM-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinethione, 5-chloro- is a useful research compound. Its molecular formula is C4H3ClN2S and its molecular weight is 146.59. The purity is usually 95%.
BenchChem offers high-quality 4(3H)-Pyrimidinethione, 5-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(3H)-Pyrimidinethione, 5-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ClN2S B2937383 4(3H)-Pyrimidinethione, 5-chloro- CAS No. 811450-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyrimidine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2S/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKSCMNLROLRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873567
Record name 5-Chloropyrimidine-4(3H)-thione
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Molecular Weight

146.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811450-24-5
Record name 5-Chloropyrimidine-4(3H)-thione
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URL https://comptox.epa.gov/dashboard/DTXSID30873567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3,4-dihydropyrimidine-4-thione
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Synthetic Methodologies and Precursor Chemistry

Diverse Synthetic Routes to 4(3H)-Pyrimidinethione, 5-chloro-

The construction of 4(3H)-Pyrimidinethione, 5-chloro- can be approached through several distinct synthetic pathways, each with its own set of advantages and limitations.

Cyclocondensation Approaches for Pyrimidinethione Ring Formation

Cyclocondensation reactions represent a fundamental and widely utilized method for the synthesis of the pyrimidine (B1678525) core. nih.govresearchgate.net These reactions typically involve the condensation of a 1,3-dielectrophilic species with a 1,3-dinucleophilic species. For the synthesis of pyrimidinethiones, thiourea (B124793) or its derivatives are commonly employed as the nitrogen and sulfur source. nih.govderpharmachemica.com The other component is often a β-dicarbonyl compound or a related synthon.

One common approach involves the reaction of a β-ketoester with thiourea in the presence of a base or acid catalyst. nih.gov This method allows for the direct formation of the pyrimidinethione ring. The reaction proceeds through the initial formation of an intermediate which then undergoes cyclization to yield the desired product. The regiochemistry of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the starting materials. nih.gov

Furthermore, multicomponent reactions, such as the Biginelli-type reaction, provide an efficient route to highly substituted dihydropyrimidinethiones. rsc.org These one-pot reactions involve the condensation of an aldehyde, a β-dicarbonyl compound, and thiourea. While this method is powerful for generating molecular diversity, the synthesis of a specifically substituted product like 4(3H)-Pyrimidinethione, 5-chloro- would require careful selection of the appropriate starting materials.

Reaction Type Key Reagents Advantages Reference
β-Ketoester Condensationβ-Ketoester, ThioureaDirect formation of pyrimidinethione ring nih.gov
Biginelli-type ReactionAldehyde, β-Dicarbonyl, ThioureaHigh efficiency, molecular diversity rsc.org
Enaminone ReactionEnaminone, IsothiocyanateVersatile for substituted pyrimidinethiones researchcommons.org

Thiation Reactions from Pyrimidinones or Halopyrimidines

An alternative strategy for the synthesis of 4(3H)-Pyrimidinethione, 5-chloro- involves the conversion of a corresponding pyrimidinone or a halopyrimidine into the desired thione. This approach is particularly useful when the pyrimidinone or halopyrimidine precursor is readily accessible.

Phosphorus pentasulfide (P₂S₅) is a powerful thionating agent commonly used to convert carbonyl groups into thiocarbonyl groups. google.combeilstein-journals.orgyoutube.com The reaction of a 5-chloropyrimidin-4(3H)-one with phosphorus pentasulfide, often in a high-boiling solvent such as pyridine (B92270) or toluene, can directly yield 4(3H)-Pyrimidinethione, 5-chloro-. Lawesson's reagent, a milder and more soluble thionating agent, can also be employed for this transformation, sometimes offering improved yields and cleaner reactions. google.com

The reaction of a 4,5-dihalopyrimidine with thiourea provides another route to 4(3H)-Pyrimidinethione, 5-chloro-. asianpubs.org In this nucleophilic substitution reaction, the thiourea acts as a sulfur nucleophile, displacing one of the halogen atoms, typically the one at the 4-position due to its higher reactivity. The initial product is an isothiuronium (B1672626) salt, which upon hydrolysis or treatment with a base, yields the final pyrimidinethione. asianpubs.org

Thiation Method Precursor Reagent Key Features Reference
Direct Thiation5-Chloropyrimidin-4(3H)-oneP₂S₅ or Lawesson's ReagentDirect conversion of C=O to C=S google.comgoogle.com
Nucleophilic Substitution4,5-DihalopyrimidineThioureaFormation of an isothiuronium intermediate asianpubs.org

Conversion from Related Halopyrimidine Precursors

In some instances, 4(3H)-Pyrimidinethione, 5-chloro- can be synthesized from other functionalized halopyrimidine precursors. For example, a precursor such as 4-chloro-5-cyano-2-methyl-6-phenylpyrimidine can be converted to the corresponding pyrimidinethione. asianpubs.org This transformation would likely involve the reaction with a sulfur source like sodium hydrosulfide (B80085) or thiourea, where the cyano group might also undergo reaction or be retained depending on the reaction conditions. The specific conditions would need to be carefully controlled to achieve the desired transformation selectively. asianpubs.org

Precursor Compounds and Intermediate Reactivity

The successful synthesis of 4(3H)-Pyrimidinethione, 5-chloro- is highly dependent on the nature and reactivity of the precursor compounds and the intermediates formed during the reaction.

For cyclocondensation reactions, the key precursors are typically β-dicarbonyl compounds (or their synthetic equivalents) and thiourea. The reactivity of the β-dicarbonyl compound is influenced by the nature of its substituents. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbons, facilitating the initial nucleophilic attack by thiourea.

In thiation reactions, the precursor is a pyrimidinone or a halopyrimidine. The reactivity of a 5-chloropyrimidin-4(3H)-one towards thionating agents like P₂S₅ is a standard transformation. For the reaction of a 4,5-dihalopyrimidine with thiourea, the relative reactivity of the two halogen atoms is crucial. The chloro group at the 4-position is generally more susceptible to nucleophilic attack than the one at the 5-position.

Preparation of Key Halopyrimidine Precursors (e.g., 4-chloro-5-cyano-2-methyl-6-phenylpyrimidine)

The synthesis of functionalized pyrimidines often commences with the construction of a pyrimidine ring system, which is then modified to introduce the desired substituents. A key precursor for many pyrimidine derivatives is 4-chloro-5-cyano-2-methyl-6-phenylpyrimidine.

A convenient and established method for the preparation of 4-chloro-5-cyano-2-methyl-6-phenylpyrimidine involves the treatment of its corresponding pyrimidinone precursor with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). asianpubs.org This reaction is typically carried out under reflux conditions, often in the presence of a tertiary amine such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger. asianpubs.org The starting material, 5-cyano-2-methyl-6-phenyl-4(3H)-pyrimidinone, can be synthesized through multi-component reactions, for instance, from benzaldehyde, ethyl acetoacetate (B1235776), and urea, followed by subsequent chemical modifications. jocpr.com

The chlorination reaction effectively converts the hydroxyl group at the C-4 position of the pyrimidinone into a chloro group, a versatile leaving group that facilitates subsequent nucleophilic substitution reactions. The presence of the cyano group at the C-5 position and the phenyl group at the C-6 position influences the reactivity of the pyrimidine ring.

Another important class of halopyrimidine precursors includes 5-halopyrimidines. For example, ethyl 5-bromopyrimidine-4-carboxylate has been synthesized in a one-step process from 5-bromopyrimidine (B23866) via a Minisci homolytic alkoxycarbonylation reaction. ucla.edu This radical-based approach has proven to be highly regioselective for the C-4 position. ucla.edu

The synthesis of various substituted 2-chloropyrimidine (B141910) derivatives often starts from the corresponding pyrimidin-2-one. For instance, ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate can be obtained by treating ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate with POCl₃. jocpr.com

A general overview of the synthesis of a key halopyrimidine precursor is presented in the table below.

PrecursorStarting Material(s)Reagents and ConditionsYieldReference
4-chloro-5-cyano-2-methyl-6-phenylpyrimidine5-cyano-2-methyl-6-phenyl-4-(3H)-pyrimidinonePOCl₃-PCl₅, N,N-dimethylaniline, refluxNot specified asianpubs.org
Ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylateEthyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylatePOCl₃, 120°CNot specified jocpr.com
Ethyl 5-bromopyrimidine-4-carboxylate5-Bromopyrimidine, Ethyl PyruvateFeSO₄·7H₂O, H₂O₂, Toluene-H₂O, Acetic Acid62% ucla.edu

Reactivity of Pyrimidine Precursors towards Thiation and Other Transformations

Halopyrimidines, particularly those with a halogen atom at the C-2 or C-4 position, are highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone for the synthesis of a wide array of functionalized pyrimidines, including pyrimidinethiones.

The conversion of a chloropyrimidine to a pyrimidinethione is a classic example of a thiation reaction. This transformation is readily achieved by reacting the chloropyrimidine precursor with a sulfur nucleophile. Thiourea is a commonly employed reagent for this purpose. The reaction of 4-chloro-5-cyano-2-methyl-6-phenylpyrimidine with thiourea proceeds smoothly to yield 5-cyano-2-methyl-6-phenyl-4(3H)-pyrimidinethione. asianpubs.org This reaction is believed to proceed through an intermediate isothiuronium salt. asianpubs.org

Beyond thiation, the chlorine atom in halopyrimidines can be displaced by a variety of other nucleophiles. For instance, 4-chloro-5-cyano-2-methyl-6-phenylpyrimidine has been shown to react with:

Amines: Aromatic amines such as p-toluidine (B81030) and p-anisidine (B42471) readily displace the chlorine atom to afford the corresponding 4-amino-pyrimidine derivatives. asianpubs.org The reaction of halopyrimidines with amines is a facile SNAr reaction. researchgate.net

Active Methylene (B1212753) Compounds: Nucleophiles derived from active methylene compounds like ethyl cyanoacetate (B8463686) and malononitrile (B47326) can also substitute the chlorine atom. asianpubs.org

Hydrazine (B178648): Treatment of 4-chloro-5-cyano-2-methyl-6-phenylpyrimidine with hydrazine hydrate (B1144303) leads to ring closure, forming a pyrazolo[3,4-d]pyrimidine system. asianpubs.org

Azide (B81097): Sodium azide can be used to introduce an azido (B1232118) group at the C-4 position. asianpubs.org

The reactivity of halopyrimidines is influenced by the position of the halogen atom on the pyrimidine ring. Generally, the order of reactivity for nucleophilic substitution in polyhalogenated pyrimidines is C4 > C2 > C5. nih.gov This is because the anionic intermediate formed during nucleophilic attack is stabilized by resonance involving the ring nitrogen atoms, and this stabilization is most effective for attack at the C-4 and C-2 positions. scribd.com

The following table summarizes the reactivity of a key halopyrimidine precursor with various nucleophiles.

Halopyrimidine PrecursorNucleophileProductReference
4-chloro-5-cyano-2-methyl-6-phenylpyrimidineThiourea5-cyano-2-methyl-6-phenyl-4(3H)-pyrimidinethione asianpubs.org
4-chloro-5-cyano-2-methyl-6-phenylpyrimidinep-Toluidine4-(p-toluidino)-5-cyano-2-methyl-6-phenylpyrimidine asianpubs.org
4-chloro-5-cyano-2-methyl-6-phenylpyrimidineEthyl cyanoacetate4-(α-cyanocarbethoxymethyl)-5-cyano-2-methyl-6-phenylpyrimidine asianpubs.org
4-chloro-5-cyano-2-methyl-6-phenylpyrimidineHydrazine hydrate3-amino-6-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine asianpubs.org

The versatile reactivity of halopyrimidine precursors makes them invaluable building blocks in synthetic organic chemistry for the construction of diverse and complex heterocyclic systems. The thiation reaction, in particular, provides a direct route to pyrimidinethiones, which are themselves important intermediates for further chemical modifications.

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions Involving the Chloro Group

The chlorine atom at the C-5 position of the pyrimidine (B1678525) ring is susceptible to nucleophilic attack, a characteristic feature of halogenated pyrimidines. researchgate.net This reactivity is fundamental to the derivatization of the 4(3H)-pyrimidinethione, 5-chloro- scaffold.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms at the C-5 Chloro Position

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic systems like pyrimidines. masterorganicchemistry.comnih.gov The reaction proceeds through a stepwise mechanism involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate, followed by the departure of the leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring enhances its electrophilicity and accelerates the reaction. masterorganicchemistry.com

The key intermediate in an SNAr reaction is the Meisenheimer complex, a negatively charged species formed by the addition of a nucleophile to an electron-poor aromatic ring. masterorganicchemistry.commdpi.com This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups of the ring. mdpi.com In the case of 4(3H)-pyrimidinethione, 5-chloro-, the pyrimidine ring itself, along with the thione group, contributes to the stabilization of this intermediate. Spirocyclic Meisenheimer complexes are particularly stable examples formed through intramolecular SNAr reactions. mdpi.com

Kinetic studies of SNAr reactions provide insights into the reaction mechanism. The rate of substitution is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. In many SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. masterorganicchemistry.com The reactivity order of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to the trend in C-X bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex. masterorganicchemistry.com

Reactivity with Nitrogen-based Nucleophiles (e.g., amines, hydrazines, amides)

The chloro group at the C-5 position of pyrimidine derivatives readily undergoes substitution with various nitrogen-based nucleophiles. For instance, reactions with primary and secondary amines are common, leading to the formation of the corresponding amino-substituted pyrimidines. researchgate.net Similarly, hydrazine (B178648) derivatives can be introduced at this position. jcsp.org.pkresearchgate.net The reaction of 4-chloro-5-cyano-2-methyl-6-phenylpyrimidine with compounds like acetamidine (B91507) hydrochloride, guanidine (B92328) hydrochloride, and cyanoacetamide has been investigated, leading to the synthesis of fused pyrimidine heterocycles. asianpubs.org

Table 1: Examples of Reactions with Nitrogen-based Nucleophiles

Reactant Nucleophile Product Reference
4-chloro-5-cyano-2-methyl-6-phenylpyrimidine p-toluidine (B81030) 4-(p-toluidino)-5-cyano-2-methyl-6-phenylpyrimidine asianpubs.org
4-chloro-5-cyano-2-methyl-6-phenylpyrimidine p-anisidine (B42471) 4-(p-anisidino)-5-cyano-2-methyl-6-phenylpyrimidine asianpubs.org
3-chloro-4-(indol-3-yl)-6-(3,4-dimethylphenyl)pyridazine p-aminoacetophenone 3-(p-acetyl-anilino)-4-(indol-3-yl)-6-(3,4-dimethylphenyl)pyridazine jcsp.org.pk

Reactivity with Sulfur-based Nucleophiles (e.g., thiols, thiourea)

Sulfur-based nucleophiles also effectively displace the chloro group. Thiourea (B124793), for example, reacts with 4-chloro-5-cyano-2-methyl-6-phenylpyrimidine to yield 5-cyano-2-methyl-6-phenyl-4(3H)-pyrimidinethione. asianpubs.org This reaction proceeds through an initial formation of an isothiuronium (B1672626) salt intermediate. asianpubs.org The resulting thione can then be further functionalized. asianpubs.org

Reactions with Active Methylene (B1212753) Compounds

Carbanions generated from active methylene compounds, such as ethyl cyanoacetate (B8463686) and malononitrile (B47326), can act as nucleophiles to substitute the chloro group. asianpubs.org The reaction of 4-chloro-5-cyano-2-methyl-6-phenylpyrimidine with these active methylene compounds leads to the formation of products where the chloro group is replaced by a substituted methyl group. asianpubs.org This provides a route to introduce carbon-based functional groups at the C-5 position.

Table 2: Reactions of 4-chloro-5-cyano-2-methyl-6-phenylpyrimidine with Active Methylene Compounds

Active Methylene Compound Product Reference
Ethyl cyanoacetate 4-(α-cyanocarbethoxymethyl)-5-cyano-2-methyl-6-phenylpyrimidine asianpubs.org

S-Alkylation and S-Acylation Reactions at the Thione Moiety

The sulfur atom of the thione group in 5-chloro-4(3H)-pyrimidinethione and its derivatives is a soft nucleophile, readily undergoing reactions with various electrophiles.

S-alkylation of pyrimidine-2-thiones is a common strategy to introduce a variety of functional groups. For instance, heating 3,4-dihydro-1H-pyrimidine-2-thiones with ethyl chloroacetate (B1199739) results in S-alkylation to produce ethyl [(1,6-dihydropyrimidin-2-yl)sulfanyl]acetate derivatives. nih.gov Similarly, pyrimidinethiones can be S-alkylated with agents like ethyl iodide and phenacyl bromide. asianpubs.org The reaction of pyrimidinethione derivatives with chloroacetic acid also leads to the formation of S-substituted products, which can be further utilized in cyclization reactions. derpharmachemica.comderpharmachemica.com

S-acylation can also occur at the thione moiety. For example, heating pyrimidine-2-thiones with benzoyl chloride in the presence of triethylamine (B128534) can yield S-acylated products. nih.govekb.eg

Table 1: Examples of S-Alkylation and S-Acylation Reactions

Starting Material Reagent Product Reference
3,4-dihydro-1H-pyrimidine-2-thione Ethyl chloroacetate Ethyl [(1,6-dihydropyrimidin-2-yl)sulfanyl]acetate nih.gov
5-cyano-2-methyl-6-phenyl-4(3H)-pyrimidinethione Ethyl iodide S-ethyl-5-cyano-2-methyl-6-phenyl-4(3H)-pyrimidinethione asianpubs.org
5-cyano-2-methyl-6-phenyl-4(3H)-pyrimidinethione Phenacyl bromide S-phenacyl-5-cyano-2-methyl-6-phenyl-4(3H)-pyrimidinethione asianpubs.org
Pyrimidine-2-thione derivative Chloroacetic acid S-carboxymethyl pyrimidine derivative derpharmachemica.comderpharmachemica.com
Pyrimidine-2-thione derivative Benzoyl chloride/triethylamine S-benzoyl pyrimidine derivative nih.govekb.eg

In pyrimidinethiones, alkylation and acylation reactions preferentially occur at the exocyclic sulfur atom rather than the nitrogen atoms of the pyrimidine ring. nih.govasianpubs.org This regioselectivity is attributed to the higher nucleophilicity of the sulfur atom (a soft nucleophile) towards the soft electrophilic carbon of the alkylating or acylating agent. This selective S-functionalization is a crucial step in the synthesis of various fused heterocyclic systems. nih.govresearchgate.net

Cyclization and Ring Fusion Reactions for Fused Heterocyclic Systems

The S-substituted pyrimidine derivatives derived from 5-chloro-4(3H)-pyrimidinethione are valuable intermediates for the synthesis of a variety of fused heterocyclic compounds, including thiazolopyrimidines and triazolopyrimidines.

Thiazolopyrimidines are a significant class of fused heterocycles. One common synthetic route involves the reaction of pyrimidinethiones with α-halo ketones or α-halo esters. researchgate.net For example, the reaction of pyrimidinethione derivatives with ethyl bromoacetate (B1195939) in the presence of a base can lead to the one-step synthesis of thiazolo[3,2-a]pyrimidine derivatives. researchgate.net Similarly, reaction with chloroacetonitrile (B46850) can also yield thiazolo[3,2-a]pyrimidines. researchgate.net

Another approach involves the initial S-alkylation of the pyrimidinethione with a reagent like ethyl chloroacetate, followed by intramolecular cyclization. nih.govekb.eg For instance, S-alkylated pyrimidines can be cyclized in an alkaline medium with ammonia (B1221849) to form thiazolo[3,2-a]pyrimidines. nih.gov The reaction of pyrimidinethiones with chloroacetic acid and substituted benzaldehydes can also produce thiazolo[3,2-a]pyrimidine derivatives in a single step. derpharmachemica.com The resulting thiazolopyrimidine can serve as a precursor for further derivatization. researchgate.net

Table 2: Synthesis of Thiazolopyrimidine Derivatives

Starting Material Reagent(s) Product Type Reference
Pyrimidinethione derivative Ethyl bromoacetate, KOH Thiazolo[3,2-a]pyrimidine researchgate.net
Pyrimidinethione derivative Chloroacetonitrile Thiazolo[3,2-a]pyrimidine researchgate.net
S-alkylated pyrimidine Ammonia Thiazolo[3,2-a]pyrimidine nih.gov
Pyrimidinethione derivative Chloroacetic acid, substituted benzaldehyde Thiazolo[3,2-a]pyrimidine derpharmachemica.com
7-Chloro-2-(propylthio)thiazolo[5,4-d]pyrimidine Amines, Hydrazine hydrate (B1144303) Substituted thiazolo[5,4-d]pyrimidines researchgate.net

Triazolopyrimidines represent another important class of fused heterocycles accessible from pyrimidinethiones. A key synthetic strategy involves the reaction of a pyrimidinethione with hydrazine hydrate to form a hydrazino derivative. researchgate.nettandfonline.com This intermediate can then be cyclized with various reagents to afford the triazolopyrimidine core. For example, reaction with formic acid can lead to the formation of researchgate.netresearchgate.netsciensage.infotriazolo[4,3-a]pyrimidines. nih.gov The reaction of 5-substituted-3-aminotriazoles with ethyl 4-chloroacetoacetate is another method for synthesizing researchgate.netresearchgate.netsciensage.infotriazolo[1,5-a]pyrimidin-7(3H)-one derivatives. jrespharm.com The synthesis of triazolopyrimidines can be achieved through several strategies, including the annulation of a 1,2,4-triazole (B32235) ring onto a pyrimidine nucleus. rjpbr.com

Table 3: Synthesis of Triazolopyrimidine Derivatives

Starting Material Reagent(s) Product Type Reference
Pyrimidinethione Hydrazine hydrate, Formic acid researchgate.netresearchgate.netsciensage.infotriazolo[4,3-a]pyrimidine nih.gov
Pyrimidinethione Hydrazine hydrate Hydrazinopyrimidine researchgate.nettandfonline.com
5-substituted-3-aminotriazole Ethyl 4-chloroacetoacetate researchgate.netresearchgate.netsciensage.infotriazolo[1,5-a]pyrimidin-7(3H)-one jrespharm.com
Pyrimidinethione derivative Hydrazonyl halide, triethylamine Triazolopyrimidine scirp.org

The reactivity of 5-chloro-4(3H)-pyrimidinethione and its derivatives extends to various annulation reactions, providing access to a wide range of novel and complex heterocyclic systems. For instance, the reaction of pyrimidinethiones with α-halocarbonitriles like monobromo malononitrile can directly produce thiazolo[3,2-a]pyrimidine derivatives, which can be further reacted with formic acid or formamide (B127407) to form thiazolodipyrimidine derivatives. researchgate.net

Furthermore, cyclocondensation of pyrimidine-2-thiones with ethyl acetoacetate (B1235776) can yield pyrazol-3-ones. nih.gov The reaction of pyrimidinethiones with hydrazonyl halides in the presence of a base can also lead to the formation of triazolopyrimidine derivatives. scirp.org Additionally, the reaction of 7-chloro-2-(propylthio)thiazolo[5,4-d]pyrimidine with various nucleophiles like primary and secondary amines, or hydrazine hydrate followed by condensation with aldehydes, demonstrates the utility of these systems in creating diverse chemical libraries. researchgate.net

Intramolecular Cyclization via S-Alkylation

A predominant pathway for cyclization involves the initial S-alkylation of the thione moiety. Treatment of pyrimidinethione derivatives with reagents containing a good leaving group, such as α-halo ketones, α-halo esters, or alkyl halides, leads to the formation of S-substituted intermediates. nih.govresearchgate.net These intermediates, possessing a newly introduced and reactive functional group, are primed for intramolecular cyclization.

For instance, the reaction of a pyrimidinethione with ethyl chloroacetate results in the S-alkylation to yield an ethyl S-(pyrimidinyl)thioacetate derivative. nih.gov Subsequent intramolecular condensation, often facilitated by a base, involves the nucleophilic attack of an endocyclic nitrogen atom of the pyrimidine ring onto the ester carbonyl carbon. This ring closure results in the formation of a thiazolo[3,2-a]pyrimidine ring system. researchcommons.orgsrce.hr

Similarly, reaction with α-haloketones, such as phenacyl bromide, furnishes S-phenacyl derivatives. These intermediates can then undergo intramolecular cyclization to yield substituted thiazolo[3,2-a]pyrimidines. asianpubs.org The reaction of 4(3H)-pyrimidinethiones with chloroacetic acid in the presence of a dehydrating agent like a mixture of acetic acid and acetic anhydride (B1165640) can also lead to the formation of a thiazolo[3,2-a]pyrimidin-3-one ring system. researchcommons.org

Another important class of cyclization reactions involves the use of bifunctional reagents. For example, reaction with 1,2-dichloroethane (B1671644) in the presence of a base can lead to the formation of a thiazolo[3,2-a]pyrimidine ring. researchcommons.org The reaction with acrylonitrile (B1666552) can introduce a cyanoethyl group onto the sulfur atom, which can then be utilized in further cyclization reactions. srce.hr

The following table summarizes representative cyclization reactions involving the thione moiety of pyrimidinethione derivatives, which are analogous to the expected reactivity of 4(3H)-Pyrimidinethione, 5-chloro-.

Starting Pyrimidinethione DerivativeReagentResulting Fused Ring SystemReference
Pyrimidine-2-thione derivativeEthyl chloroacetateThiazolo[3,2-a]pyrimidine nih.gov
4(3H)-Pyrimidinethione derivativeChloroacetic acidThiazolo[3,2-a]pyrimidin-3-one researchcommons.org
4(3H)-Pyrimidinethione derivative1,2-dichloroethaneThiazolo[3,2-a]pyrimidine researchcommons.org
5-Cyano-2-methyl-6-phenyl-4(3H)-pyrimidinethioneEthyl iodide, Ethyl chloroacetate, Phenacyl bromideS-alkylated derivatives (precursors for cyclization) asianpubs.org
4,6-Diamino-1H-pyrimidine-2-thioneAcrylonitrilePyrimido[2,1-b] researchcommons.orgCurrent time information in Bangalore, IN.thiazine srce.hr

These examples underscore the central role of the thione moiety as a reactive site that initiates a cascade of reactions leading to the construction of complex, fused heterocyclic structures. The specific nature of the cyclizing agent and the reaction conditions dictate the final structure of the resulting fused pyrimidine.

Tautomerism and Isomeric Equilibria

Thione-Thiol Tautomerism (4(3H)-Pyrimidinethione vs. 4-Mercaptopyrimidine)

The primary tautomeric relationship exhibited by 5-chloro-4(3H)-pyrimidinethione is the thione-thiol equilibrium. This involves the migration of a proton between the nitrogen atom at position 3 and the exocyclic sulfur atom. The two resulting tautomers are 5-chloro-4(3H)-pyrimidinethione (the thione form) and 5-chloro-4-mercaptopyrimidine (the thiol form).

In general, for simple pyrimidinethiones, the thione form is the predominant species in various phases, including the solid state and in solution. jocpr.comscispace.com This preference is attributed to the greater stability of the thioamide resonance in the thione tautomer compared to the aromaticity gained in the thiol form. scispace.comnih.gov The thione form benefits from a significant dipole moment, which is favored in polar solvents. nih.gov

Influence of Substituents on Tautomeric Preferences

The introduction of substituents onto the pyrimidine (B1678525) ring can significantly influence the position of the tautomeric equilibrium. The electronic properties of the substituent, whether electron-donating or electron-withdrawing, can alter the relative stabilities of the thione and thiol forms.

In the case of 5-chloro-4(3H)-pyrimidinethione, the chlorine atom at the 5-position is an electron-withdrawing group. This has a notable effect on the tautomeric preference. Studies on substituted pyridines and other heterocyclic systems have shown that electron-withdrawing groups can influence tautomeric equilibria. nih.govresearchgate.netnih.govnih.gov For instance, in substituted 2-hydroxypyridines, chlorination at different positions was found to impact the lactam-lactim equilibrium, with the position of the chlorine atom determining the extent of stabilization of one tautomer over the other. nih.gov While direct experimental or computational data solely for 5-chloro-4(3H)-pyrimidinethione's tautomeric equilibrium is not extensively available in the provided search results, the general principles of substituent effects on tautomerism suggest that the electron-withdrawing nature of the chlorine atom at the 5-position would likely influence the electron distribution in the pyrimidine ring, thereby affecting the relative energies of the thione and thiol tautomers.

Experimental Characterization of Tautomeric Forms via Spectroscopic Techniques

Various spectroscopic methods are instrumental in the experimental investigation of tautomeric equilibria. These techniques provide direct evidence for the existence of different tautomers and can be used to determine their relative populations.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for distinguishing between thione and thiol tautomers. The thione form exhibits a characteristic C=S stretching vibration, while the thiol form shows an S-H stretching band. nih.govjournalagent.com The presence or absence of these bands can confirm the dominant tautomer in a given sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide valuable information. The chemical shifts of the protons and carbons in the pyrimidine ring, as well as the proton attached to the heteroatom (N-H in the thione or S-H in the thiol), are sensitive to the tautomeric form. journalagent.comekb.eg For example, the ¹H NMR spectrum of a related pyrazolopyrimidinethione in DMSO-d6 showed distinct signals for the NH and SH protons, allowing for an estimation of their relative ratio. journalagent.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions in the thione and thiol forms differ, leading to distinct UV-Vis absorption spectra. jocpr.comresearchgate.net This technique can be used for quantitative analysis of the tautomeric mixture in solution. researchgate.net

While the search results provide general methodologies, specific spectroscopic data for 5-chloro-4(3H)-pyrimidinethione is not detailed. However, it is established that for similar pyrimidine derivatives, these spectroscopic techniques are the standard for characterizing tautomeric forms. nih.govresearchgate.netjournalagent.comekb.eg

Theoretical Insights into Tautomeric Equilibria through Computational Approaches

Computational chemistry provides a powerful avenue for understanding the intricacies of tautomeric equilibria. Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), can be used to determine the relative stabilities of tautomers in both the gas phase and in solution. nih.govdntb.gov.uajchemrev.comd-nb.info

These computational studies typically involve:

Geometry Optimization: The molecular structures of the different tautomers are optimized to find their lowest energy conformations. dntb.gov.ua

Energy Calculations: The relative energies (Gibbs free energy) of the optimized tautomers are calculated to predict their equilibrium populations. jchemrev.comd-nb.info The equilibrium constant (K) can be derived from the calculated Gibbs free energy difference (ΔG) using the equation ΔG = -RT ln K. jchemrev.com

Solvent Effects: The influence of the solvent on the tautomeric equilibrium can be modeled using methods like the Polarizable Continuum Model (PCM). nih.govd-nb.info This is crucial as the polarity of the solvent can significantly shift the equilibrium. nih.gov

Spectroscopic Characterization Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in 5-chloro-4(3H)-pyrimidinethione by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

Key Vibrational Modes:

N-H Stretching: The N-H stretching vibrations in pyrimidine (B1678525) derivatives are typically observed in the region of 3100-3400 cm⁻¹. For 5-chlorouracil (B11105), a related compound, N-H stretching bands have been identified. nih.gov

C=O Stretching: In uracil (B121893) and its derivatives, the C=O stretching vibrations are prominent. For instance, in 5-chlorouracil, these bands are well-documented. nih.gov While 4(3H)-pyrimidinethione contains a thiocarbonyl group (C=S) instead of a carbonyl group at position 4, the analysis of related pyrimidinone structures provides a comparative basis. For example, in some pyrimidinone derivatives, the C=O stretch appears around 1651-1706 cm⁻¹. ekb.eg

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key feature of 4(3H)-pyrimidinethione. This bond typically absorbs in the region of 1050-1250 cm⁻¹. In a related compound, [4-(1-Methyl-1H-pyrrol-2-yl)-6-thiophen-2-yl-2-thioxo-3,6-dihydro-2H-pyrimidin-1-yl]-phenylmethanone, the C=S stretch is observed at 181.16 ppm in the ¹³C NMR spectrum, which complements IR data. nih.gov

C-Cl Stretching: The presence of the chlorine atom at the C5 position gives rise to a C-Cl stretching vibration. This is generally observed in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. A detailed vibrational study of 5-chlorouracil provides insight into the vibrational modes involving the chloro substituent. nih.gov

Ring Vibrations: The pyrimidine ring itself has a series of characteristic stretching and bending vibrations. These are often complex and appear in the 1600-1400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of 5-chloro-4(3H)-pyrimidinethione by providing information about the chemical environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: Chemical Shift Analysis and Coupling Patterns

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts (δ) in ppm:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
N-H~10.0 - 12.5Singlet (broad)-
C6-H~7.5 - 8.5Singlet-

N-H Protons: The protons attached to the nitrogen atoms (N1-H and N3-H) are expected to appear as broad singlets at a downfield chemical shift, typically in the range of 10.0-12.5 ppm, due to their acidic nature and the deshielding effect of the pyrimidine ring. In similar pyrimidine derivatives, these N-H protons are often exchangeable with D₂O. ekb.eg

C6-H Proton: The proton at the C6 position is expected to resonate as a singlet in the aromatic region, likely between 7.5 and 8.5 ppm. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the thiocarbonyl group, as well as the chlorine atom at C5. The absence of adjacent protons would result in a singlet signal. libretexts.org

Coupling: Spin-spin coupling between protons on adjacent atoms provides connectivity information. ucalgary.ca In the case of 5-chloro-4(3H)-pyrimidinethione, the C6-H proton has no adjacent protons, so it is expected to appear as a singlet. libretexts.org

¹³C NMR Spectroscopy: Carbon Framework Elucidation

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal.

Expected Chemical Shifts (δ) in ppm:

Carbon AtomExpected Chemical Shift (ppm)
C2~150 - 160
C4 (C=S)~170 - 190
C5~110 - 125
C6~140 - 150

C4 (Thiocarbonyl Carbon): The carbon of the thiocarbonyl group (C=S) is expected to be the most downfield-shifted carbon, typically appearing in the range of 170-190 ppm. In a related pyrimidinethione, a ¹³C NMR signal at 181.16 ppm was attributed to the C=S carbon. nih.gov

C2 Carbon: The C2 carbon, situated between two nitrogen atoms, is also expected to be significantly deshielded, with a chemical shift in the range of 150-160 ppm.

C6 Carbon: The C6 carbon, bonded to a proton, will likely appear in the range of 140-150 ppm.

C5 Carbon: The C5 carbon, bearing the chlorine atom, is expected to resonate at a higher field compared to the other ring carbons, likely in the 110-125 ppm range. The electronegative chlorine atom influences its chemical shift.

2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Complex Structure Assignment

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu For 5-chloro-4(3H)-pyrimidinethione, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the C6-H proton to the ¹³C signal of the C6 carbon. This would definitively confirm the assignment of both these signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For 5-chloro-4(3H)-pyrimidinethione, the following HMBC correlations would be expected:

The C6-H proton would show correlations to the C2, C4, and C5 carbons.

The N-H protons would show correlations to the C2, C4, and C6 carbons.

These 2D NMR experiments provide a comprehensive and unambiguous structural elucidation of 5-chloro-4(3H)-pyrimidinethione. youtube.com

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of 5-chloro-4(3H)-pyrimidinethione and to study its fragmentation pattern upon ionization, which can provide further structural confirmation.

Expected Mass Spectrometric Data:

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two signals (M⁺ and M+2) in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron impact ionization. Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules or radicals. The pyrimidine ring is often relatively stable. sapub.org Potential fragmentation could involve the loss of the chlorine atom, HCN, or the thiocarbonyl group. Analysis of the fragmentation pattern helps to confirm the structure of the parent molecule. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems.

The pyrimidine ring in 5-chloro-4(3H)-pyrimidinethione is a conjugated system, and it is expected to absorb UV radiation, leading to π → π* and n → π* electronic transitions. The presence of the thiocarbonyl group and the chlorine atom will influence the wavelength of maximum absorption (λ_max). For comparison, 5-methyl-2-thiouracil (B189611) exhibits absorption bands that can be analyzed to understand the electronic transitions. asianpubs.org The UV-Vis spectrum can be used to confirm the presence of the conjugated pyrimidine system.

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. It is frequently used to predict the molecular geometries, electronic properties, and spectroscopic signatures of heterocyclic compounds. bohrium.com For pyrimidine-thione derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), provide a robust framework for detailed analysis. researchgate.netnih.gov

Geometry Optimization and Prediction of Molecular Structure

A fundamental step in any computational study is geometry optimization, which locates the minimum energy arrangement of atoms in a molecule. youtube.com This process involves algorithms that systematically adjust atomic coordinates to find a stable structure on the potential energy surface. youtube.com For a molecule like 4(3H)-Pyrimidinethione, 5-chloro-, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformation.

Computational studies on related heterocyclic systems demonstrate that DFT methods can accurately predict geometric parameters that are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netresearchgate.net The optimization process would account for the planar pyrimidine (B1678525) ring and the positions of the chloro and thione substituents.

Table 1: Representative Predicted Geometrical Parameters for a Pyrimidinethione Analog (Note: Data below is illustrative for a related pyrimidine derivative, as specific data for 5-chloro-4(3H)-pyrimidinethione was not available in the cited literature.)

ParameterBond/AngleTypical Calculated Value
Bond LengthC=S1.68 Å
N1-C21.38 Å
C4-C51.45 Å
C5-Cl1.74 Å
Bond AngleN1-C6-N3120°
C4-C5-C6118°
Dihedral AngleC2-N1-C6-C5~0° (planar)

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMOs), Electrostatic Potential (MEP), Charge Distribution, Dipole Moment)

The electronic properties of a molecule dictate its reactivity and intermolecular interactions. DFT calculations are essential for elucidating these characteristics.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netjchemrev.com For pyrimidine-thione derivatives, the HOMO is often localized on the sulfur atom and parts of the pyrimidine ring, while the LUMO may be distributed across the C=S bond and the ring system. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. bohrium.com It illustrates the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions showing positive potential (electron-poor, susceptible to nucleophilic attack). In 4(3H)-Pyrimidinethione, 5-chloro-, the electronegative sulfur, nitrogen, and chlorine atoms would be expected to be regions of negative potential.

Table 2: Illustrative Calculated Electronic Properties for a Pyrimidine Derivative (Note: Data is for a representative triazolo[1,5-a]pyrimidine derivative as found in the literature.) jchemrev.com

PropertyCalculated Value (Gas Phase)
HOMO Energy-6.5 eV
LUMO Energy-1.5 eV
Energy Gap (ΔE)5.0 eV
Dipole Moment (µ)3.5 Debye

Prediction and Comparison of Spectroscopic Properties (IR, NMR, UV-Vis) with Experimental Data

DFT calculations allow for the theoretical prediction of various spectra, which can be used to interpret and validate experimental findings.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed and compared with experimental FT-IR spectra. nih.gov This comparison helps in the assignment of characteristic vibrational modes, such as the C=S stretching, N-H bending, and C-Cl stretching frequencies for 4(3H)-Pyrimidinethione, 5-chloro-. Calculated frequencies are often scaled by a factor to improve agreement with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are invaluable for assigning signals in experimental spectra and confirming the molecular structure. nih.govnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transition energies and corresponding absorption wavelengths (λmax). nih.govjchemrev.com This allows for the prediction of the UV-Vis spectrum and helps in assigning the observed absorption bands to specific electronic transitions, such as n→π* or π→π*. nih.gov

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Related Thione Compound (Note: Data is illustrative for a 1,6-dihydropyrimidine-2-ylthio derivative.) nih.gov

Spectral DataCharacteristic GroupExperimental ValueCalculated Value
IR (cm⁻¹)C=O Stretch1689 cm⁻¹-
C≡N Stretch2229 cm⁻¹-
C-Cl Stretch824 cm⁻¹-
¹H NMR (ppm)NH-Pyrimidine13.12 ppm-
S-CH₂4.12 ppm-

Quantum Chemical Calculations

Beyond standard DFT, a range of quantum chemical methods are applied to study more complex phenomena like reaction thermodynamics and conformational isomerism.

Energy Calculations and Thermodynamic Parameters of Reactions and Isomers

Quantum chemical calculations are used to determine the thermodynamic feasibility of chemical reactions by computing parameters like the Gibbs free energy (ΔG). jchemrev.com For instance, in the synthesis of pyrimidine derivatives, calculating the ΔG of different reaction pathways can predict which product is thermodynamically more favorable. ekb.eg Similarly, the relative energies of different isomers can be calculated to determine their equilibrium populations. jchemrev.comd-nb.info

Conformational Analysis and Relative Stability of Tautomers and Rotamers

Many heterocyclic molecules, including 4(3H)-Pyrimidinethione, 5-chloro-, can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. 4(3H)-Pyrimidinethione can exhibit thione-thiol tautomerism.

Thione Form: Contains a C=S double bond and an N-H bond (amide-like).

Thiol Form: Contains a C-S-H single bond (thiol group) and a C=N double bond within the ring (aromatic-like).

Quantum chemical calculations, particularly DFT, are essential for determining the relative stability of these tautomers. nih.govresearchgate.netd-nb.info By calculating the Gibbs free energy of the optimized structures for each tautomer, one can predict which form is dominant in the gas phase or in different solvents. researchgate.netd-nb.info Studies on related systems like 4-hydroxypyrimidine (B43898) (the oxygen analog) and other thio-heterocycles show that the relative stability can be significantly influenced by the molecular environment and intramolecular hydrogen bonding. d-nb.infomdpi.com The keto/thione form is often found to be more stable than the enol/thiol form. d-nb.info

Table 4: Illustrative Relative Energy of Tautomers for a Pyrimidinone System (Note: Data is for the related 4-hydroxypyrimidine/4-pyrimidinone system, showing the keto form is more stable.) d-nb.info

TautomerDescriptionRelative Gibbs Free Energy (kcal/mol) in Gas Phase
Tautomer B4-Pyrimidinone (Keto form)0.00 (Reference)
Tautomer C4-Hydroxypyrimidine (Enol form)+0.48 to +2.1
Tautomer A2-Pyrimidinone (Keto form)> +10.0

No information was found regarding computational and theoretical chemical investigations, specifically on reaction mechanism studies, transition state characterization, or reaction pathway elucidation for the chemical compound “4(3H)-Pyrimidinethione, 5-chloro-”. Therefore, the requested article cannot be generated.

Coordination Chemistry: Ligand Behavior and Metal Complex Formation

4(3H)-Pyrimidinethione, 5-chloro- as a Ligand

The ability of 4(3H)-Pyrimidinethione, 5-chloro- to act as a ligand is rooted in its molecular structure, which features several atoms with lone pairs of electrons available for coordination.

Identification of Potential Donor Atoms (Sulfur and Nitrogen)

The primary potential donor atoms in 4(3H)-Pyrimidinethione, 5-chloro- are the exocyclic sulfur atom of the thione group (C=S) and the nitrogen atoms within the pyrimidine (B1678525) ring. The involvement of these atoms in coordination has been inferred from spectroscopic studies. For instance, in the infrared (IR) spectra of metal complexes of similar pyrimidinethione derivatives, a shift in the ν(C=S) band to lower frequencies is often observed, indicating the coordination of the sulfur atom to the metal center. researchgate.net Similarly, changes in the vibrational frequencies of the pyrimidine ring can suggest the participation of one of the nitrogen atoms in the coordination sphere. researchgate.net The ligand can exist in tautomeric thione and thiol forms, which can influence its coordinating behavior.

Denticity and Chelation Modes in Metal Complexes

Depending on the reaction conditions and the nature of the metal ion, 4(3H)-Pyrimidinethione, 5-chloro- can exhibit different coordination modes, acting as either a monodentate or a bidentate ligand.

Monodentate ligand: It can coordinate to a metal ion through a single donor atom, most commonly the sulfur atom. mdpi.com

Bidentate ligand: It can also act as a chelating agent, binding to a metal ion through two donor atoms, typically the sulfur atom and one of the ring nitrogen atoms (N1 or N3), to form a stable chelate ring. researchgate.netnih.gov The formation of such a ring enhances the stability of the complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4(3H)-Pyrimidinethione, 5-chloro- and related ligands has been explored to understand their formation, structure, and properties.

Preparation of Transition Metal Complexes (e.g., Cr(III), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Pt(II), Rh(III))

Transition metal complexes of pyrimidinethione derivatives are typically synthesized by reacting the ligand with a metal salt (e.g., chloride, nitrate, or sulfate) in a suitable solvent, such as ethanol, methanol, or dimethylformamide (DMF). mdpi.comekb.eg The general procedure involves mixing stoichiometric amounts of the ligand and the metal salt, often with heating and stirring, to facilitate the reaction. ekb.eg The resulting solid complex can then be isolated by filtration, washed, and dried. nih.gov The stoichiometry of the complexes can vary, with metal-to-ligand ratios of 1:1, 1:2, and 1:3 being common, depending on the metal's coordination number and oxidation state. ekb.eg For instance, octahedral complexes of Cr(III) and Fe(III) and square planar complexes of Pd(II) and Pt(II) have been reported for similar ligands. ekb.egnih.gov

Spectroscopic Studies of Complexes (IR, NMR, UV-Vis, Mass Spectrometry)

A variety of spectroscopic techniques are employed to elucidate the structure and bonding in these metal complexes. researchgate.netnih.govresearchgate.net

Spectroscopic TechniqueInformation Obtained
Infrared (IR) Spectroscopy Identifies the coordinating atoms by observing shifts in vibrational frequencies, such as the C=S and C=N stretching bands. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the ligand's structure in the complex and can indicate the coordination sites through changes in chemical shifts of protons and carbons near the donor atoms. researchgate.netresearchgate.net
UV-Visible (UV-Vis) Spectroscopy Reveals information about the electronic transitions within the complex, which helps in determining the coordination geometry of the metal ion. mdpi.comnih.gov
Mass Spectrometry Determines the molecular weight of the complex and confirms its stoichiometry. researchgate.netnih.gov

Structural Analysis of Coordination Geometries (e.g., Octahedral, Square Planar, Distorted Geometries)

The coordination geometry of the metal center in these complexes is influenced by the metal ion's size, charge, and electronic configuration, as well as by the ligand's nature. Common geometries observed for transition metal complexes with similar pyrimidine-based ligands include:

Octahedral: Often formed by metal ions like Cr(III), Fe(III), Co(II), and Ni(II). ekb.egnih.gov

Square Planar: Typically adopted by d⁸ metal ions such as Pd(II) and Pt(II). nih.gov

Tetrahedral: Can be formed by ions like Zn(II) and Cd(II). nih.gov

Distorted Geometries: In some cases, such as with Cu(II), distorted geometries like square pyramidal or distorted octahedral are observed due to the Jahn-Teller effect. nih.gov

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure and coordination geometry of these complexes. nih.gov

Influence of Metal Ion Coordination on Ligand Structure and Tautomerism

The coordination of a metal ion to a ligand like 4(3H)-Pyrimidinethione, 5-chloro- is expected to induce significant changes in its electronic and structural properties. This includes alterations in bond lengths, bond angles, and, crucially, the tautomeric equilibrium of the ligand.

Pyrimidinethiones can exist in two primary tautomeric forms: the thione form and the thiol form. The equilibrium between these tautomers is sensitive to factors such as the solvent, pH, and, most relevant to this discussion, coordination to a metal ion.

Thione Form vs. Thiol Form in Metal Coordination:

Thione Form: In the thione form, the pyrimidine ring contains a C=S double bond and an N-H bond. Coordination can occur through the exocyclic sulfur atom, which is a soft donor and thus expected to form strong bonds with soft metal ions like Ag(I), Hg(II), and Cd(II).

Thiol Form: In the thiol form, the proton from the nitrogen atom migrates to the sulfur atom, resulting in a C-S-H (thiol) group and an aromatic pyrimidine ring. Deprotonation of the thiol group would create a thiolate anion, which is a potent coordinating agent. Coordination could then occur through the deprotonated sulfur atom and one of the ring nitrogen atoms (likely N3), acting as a bidentate ligand.

The coordination of a metal ion can stabilize one tautomeric form over the other. For instance, the formation of a chelate ring involving the thiolate sulfur and a ring nitrogen would strongly favor the thiol tautomer. The specific metal ion and its preferred coordination geometry will play a pivotal role in determining the resulting structure.

Expected Structural Changes Upon Coordination:

Upon coordination to a metal ion, distinct changes in the bond lengths and angles of the 4(3H)-Pyrimidinethione, 5-chloro- ligand are anticipated. These changes, observable through techniques like X-ray crystallography, provide direct evidence of the metal-ligand interaction.

Structural Parameter Expected Change Upon Coordination (Thiolate-N coordination) Rationale
C=S bond lengthElongationUpon deprotonation of the thiol and coordination of the sulfur, the bond order would decrease from a double bond to a single bond character.
C4-N3 bond lengthShorteningIncreased double bond character within the chelate ring.
C5-Cl bond lengthMinor changeThe chloro substituent is not directly involved in coordination but its electron-withdrawing nature could influence the overall electron density of the ring.
Bond angles around the metal centerDependent on the metal ion and its coordination numberThe geometry will be dictated by the electronic configuration of the metal and the steric constraints of the ligand.

Advanced Methodologies and Future Research Directions in Pyrimidinethione Chemistry

The field of pyrimidinethione chemistry is continually evolving, driven by the need for more efficient, sustainable, and scalable synthetic methods. Researchers are increasingly focusing on advanced methodologies that not only improve reaction outcomes but also align with the principles of green chemistry and process optimization. This section explores cutting-edge techniques and future research avenues for the synthesis and application of pyrimidinethiones, with a specific focus on the potential application of these methods to 5-chloro-4(3H)-pyrimidinethione.

Q & A

Q. What are the standard methodologies for synthesizing 5-chloro-4(3H)-pyrimidinethione derivatives, and how can reaction conditions be optimized?

Synthesis typically involves halogenation and thiolation steps. For example, a nitro-group reduction using stannous chloride in hydrochloric acid followed by alkaline extraction and recrystallization (e.g., acetonitrile) achieves high yields (~90%) . Optimization requires controlling temperature (e.g., 273 K for nitro-group reduction) and stoichiometric ratios of reagents like stannous chloride . Purity can be enhanced via successive recrystallization and validated by melting point analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 5-chloro-4(3H)-pyrimidinethione?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR identify substituent positions and electronic environments (e.g., δH 7.2–8.5 ppm for aromatic protons) .
  • X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions forming 2D supramolecular networks) .
  • Infrared (IR) Spectroscopy: Detects functional groups like C–S (600–700 cm1^{-1}) and N–H stretches (3200–3400 cm1^{-1}) .

Q. How do solvent polarity and reaction time influence the yield of 5-chloro-4(3H)-pyrimidinethione derivatives?

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiolation steps, while extended reaction times (6+ hours) ensure complete nitro-group reduction . Kinetic studies using HPLC can monitor intermediate formation and guide time adjustments .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactive sites in 5-chloro-4(3H)-pyrimidinethione for functionalization?

Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic regions. For example, the sulfur atom in the thione group shows high electrophilicity, making it reactive toward alkylation . Molecular electrostatic potential maps further visualize charge distribution for targeted modifications .

Q. What strategies resolve contradictions in elemental analysis data for halogenated pyrimidinethiones?

Discrepancies in carbon content (e.g., 66.22% observed vs. 66.50% theoretical for 4h in ) may arise from hygroscopicity or incomplete combustion. Use high-resolution mass spectrometry (HRMS) to validate molecular formulas and thermogravimetric analysis (TGA) to assess moisture content .

Q. How do steric and electronic effects of substituents impact the biological activity of 5-chloro-4(3H)-pyrimidinethione analogs?

Electron-withdrawing groups (e.g., –Cl, –Br) enhance electrophilicity, increasing interactions with biological targets. Steric hindrance from bulky groups (e.g., phenyl rings) can reduce binding affinity. Structure-activity relationship (SAR) studies using enzyme inhibition assays (e.g., IC50_{50} measurements) are recommended .

Q. What experimental designs are suitable for studying hydrogen-bonding networks in 5-chloro-4(3H)-pyrimidinethione crystals?

Employ a factorial design to test variables like solvent (polar vs. nonpolar) and cooling rates. Single-crystal XRD reveals intermolecular interactions (e.g., N7–H72···N3 bonds in ), while Hirshfeld surface analysis quantifies interaction contributions .

Q. How can isotopic labeling (e.g., 34S^{34}S34S) track sulfur reactivity in 5-chloro-4(3H)-pyrimidinethione during catalytic studies?

Synthesize 34S^{34}S-enriched analogs via H_2 $$ ^{34}S gas treatment. Use tandem mass spectrometry (MS/MS) to trace sulfur migration in reaction pathways and kinetic isotope effects (KIE) to elucidate mechanisms .

Methodological Frameworks

Q. How to integrate theoretical frameworks (e.g., molecular orbital theory) into mechanistic studies of 5-chloro-4(3H)-pyrimidinethione?

Link experimental data (e.g., UV-Vis absorption bands) to HOMO-LUMO gaps calculated via time-dependent DFT (TD-DFT). This validates electronic transitions and predicts photostability .

Q. What statistical approaches are robust for analyzing variability in synthetic yields across multiple batches?

Apply ANOVA to identify significant variables (e.g., temperature, catalyst loading). For small datasets, non-parametric tests like Kruskal-Wallis mitigate skewed distributions .

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